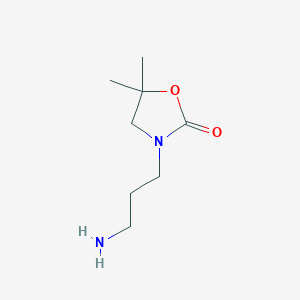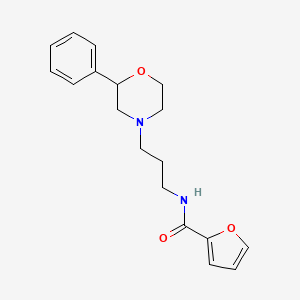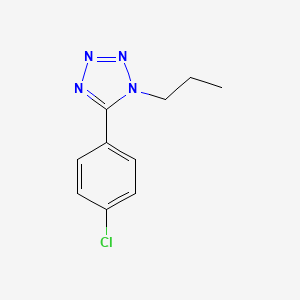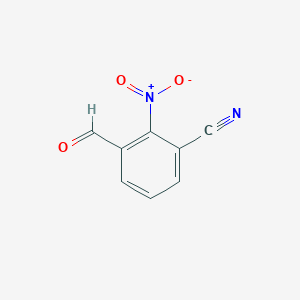
3-(3-Aminopropyl)-5,5-dimethyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Aminopropyl)-5,5-dimethyl-1,3-oxazolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as an oxazolidinone derivative and is a type of cyclic amide. This compound has been studied extensively for its potential therapeutic applications in the treatment of various diseases, including cancer and bacterial infections.
Scientific Research Applications
Synthetic Organic Chemistry and Medicinal Chemistry
The oxazolidin-2-one nucleus is a prominent framework in both synthetic organic chemistry and medicinal chemistry. This heterocycle is employed extensively in the construction of enantiomerically pure compounds through asymmetric synthesis. The Evans' method of using 4-substituted oxazolidin-2-ones as chiral auxiliaries has been particularly influential. Additionally, oxazolidinones serve as protective groups for 1,2-aminoalcohols, showcasing their utility in complex molecule synthesis. The pharmaceutical application of oxazolidinones, exemplified by the antibacterial drug Linezolid, underscores their importance in drug development (Zappia et al., 2007).
Chiral Oxazolidin-2-ones in Asymmetric Synthesis
Chiral oxazolidin-2-ones are synthesized through a practical, one-pot preparation method that yields high enantioselectivities. This method utilizes a modified Sharpless asymmetric aminohydroxylation followed by ring closure, demonstrating the adaptability and efficiency of oxazolidinones in producing chiral molecules on both small and large scales (Barta et al., 2000).
Molecular Interactions and Structural Analysis
Oxazolidin-2-ones are also studied for their molecular interactions and structural properties. For instance, the analysis of weak hydrogen bonds and π-π stacking interactions in a series of oxazolidinecarbohydrazides reveals intricate details about molecular stability and reactivity. Such studies contribute to a deeper understanding of molecular design and the development of novel compounds with desired properties (Nogueira et al., 2015).
Catalyzed Synthesis of Oxazolidinones
The catalyzed synthesis of oxazolidinones using rare-earth metal amides demonstrates the evolving methodology in oxazolidinone synthesis. This approach allows for the preparation of a diverse array of oxazolidinones, showcasing the versatility of these compounds in synthetic chemistry (Zhou et al., 2019).
Properties
IUPAC Name |
3-(3-aminopropyl)-5,5-dimethyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-8(2)6-10(5-3-4-9)7(11)12-8/h3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYUBXBJUSQIRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(=O)O1)CCCN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785281-61-9 |
Source


|
| Record name | 3-(3-aminopropyl)-5,5-dimethyl-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2496965.png)
![(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide](/img/structure/B2496967.png)


![N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide](/img/structure/B2496974.png)
![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2496976.png)

![2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine](/img/structure/B2496978.png)



